molecular formula C12H20N2O2 B2648021 3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one CAS No. 2097861-08-8

3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one

Cat. No.: B2648021
CAS No.: 2097861-08-8
M. Wt: 224.304
InChI Key: PDOMGNZCIRVJCE-UHFFFAOYSA-N
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Description

3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azetidine ring, a pyrrolidinone ring, and a tert-butyl group, making it a valuable subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of azetidine-1-carbonyl chloride. This intermediate is then reacted with other precursors under controlled conditions to form the final compound. The reaction mixture is often stirred at room temperature for several hours before being concentrated under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may act on enzymes or receptors, altering their activity and thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Azetidine-1-carbonyl chloride
  • N-(4-(Azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide
  • Vonoprazan (TAK-438)

Uniqueness

What sets 3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

3-(azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)8-7-13-10(15)9(8)11(16)14-5-4-6-14/h8-9H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOMGNZCIRVJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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